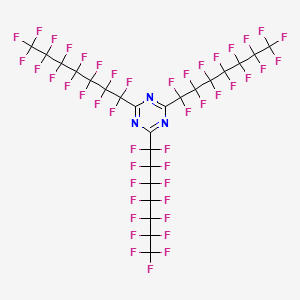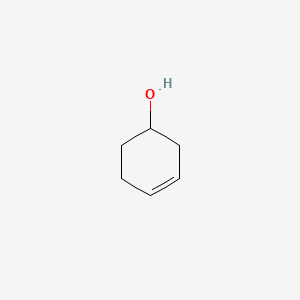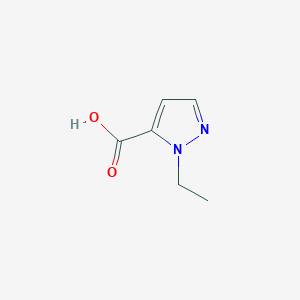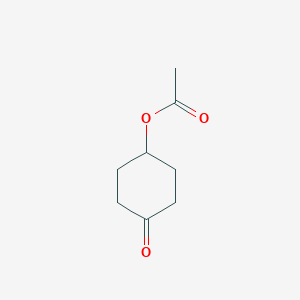
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, also known by its IUPAC name 2,2-dimethylpropane-1,3-diol;hexanedioic acid, is a compound with the molecular formula C11H22O61. It is used for research purposes and is not designed for human therapeutic applications or veterinary use1.
Synthesis Analysis
The synthesis of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not explicitly mentioned in the available resources. However, similar compounds are often synthesized through polymerization reactions involving the respective monomers.Molecular Structure Analysis
The molecular structure of Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is represented by the InChI string: InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H31. This represents the connectivity and hydrogen count of its atoms.
Chemical Reactions Analysis
The specific chemical reactions involving Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not detailed in the available resources. As a polymer, it’s likely involved in polymerization and depolymerization reactions.Physical And Chemical Properties Analysis
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol has a molecular weight of 250.29 g/mol1. Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Safety And Hazards
Specific safety and hazard information for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol is not available in the resources. However, as with all chemicals, appropriate safety measures should be taken when handling and storing the compound.
Direcciones Futuras
The future directions for Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol are not specified in the available resources. Its use in research suggests potential for further study and application in various scientific fields.
Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive analysis, please refer to specific scientific literature and resources.
Propiedades
Número CAS |
27925-07-1 |
|---|---|
Nombre del producto |
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol |
Fórmula molecular |
C11H22O6 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2,2-dimethylpropane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C6H10O4.C5H12O2/c7-5(8)3-1-2-4-6(9)10;1-5(2,3-6)4-7/h1-4H2,(H,7,8)(H,9,10);6-7H,3-4H2,1-2H3 |
Clave InChI |
YRTNMMLRBJMGJJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
SMILES canónico |
CC(C)(CO)CO.C(CCC(=O)O)CC(=O)O |
Otros números CAS |
27925-07-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)
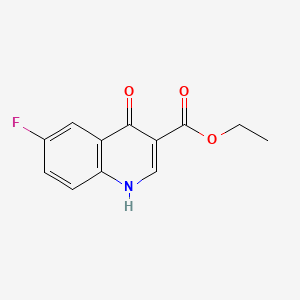
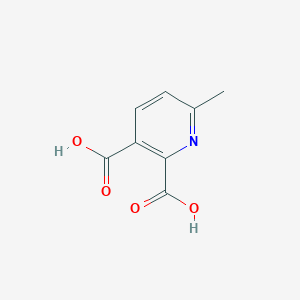

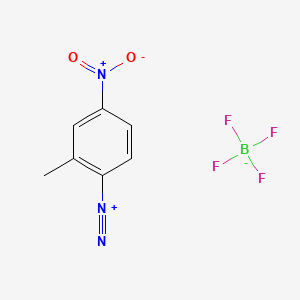
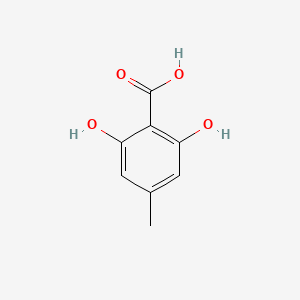
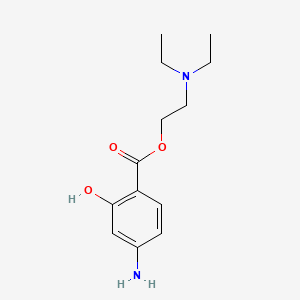
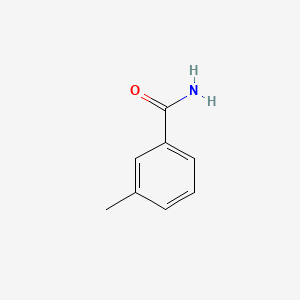
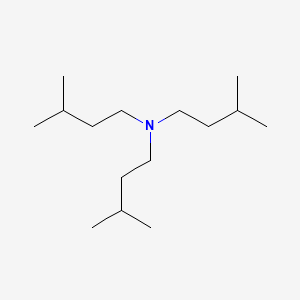
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B1583431.png)
